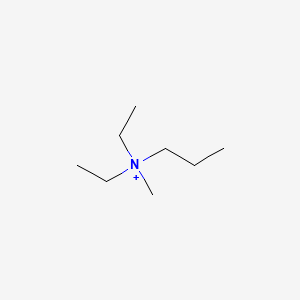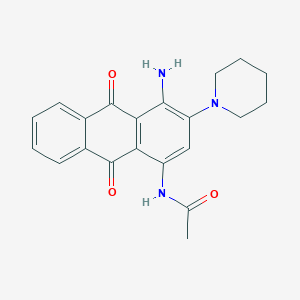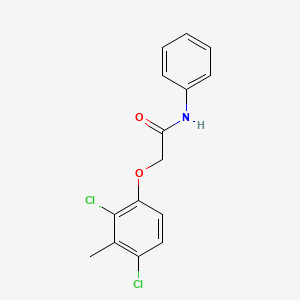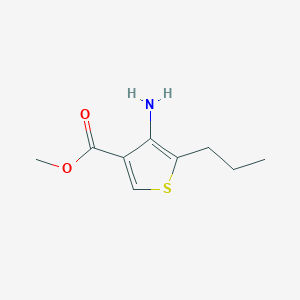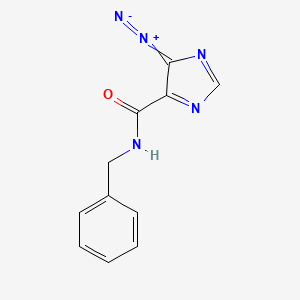
(3R)-3-Methylpent-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Methylpent-4-enal: is an organic compound belonging to the class of aldehydes It is characterized by the presence of a methyl group at the third carbon and a double bond between the fourth and fifth carbons in a pentane chain, with an aldehyde functional group at the terminal carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize (3R)-3-Methylpent-4-enal involves an aldol condensation reaction. This reaction typically uses acetaldehyde and 3-methylbutanal as starting materials. The reaction is catalyzed by a base such as sodium hydroxide, and the product is formed through the formation of a β-hydroxy aldehyde intermediate, which subsequently undergoes dehydration to yield the desired compound.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired α,β-unsaturated aldehyde. This method allows for the precise control of the stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3R)-3-Methylpent-4-enal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihalides or haloalkanes, respectively.
Substitution Reactions: The aldehyde group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the hydrogen atom of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Addition: Bromine in carbon tetrachloride.
Substitution: Ammonia in ethanol.
Major Products:
Oxidation: 3-Methylpentanoic acid.
Reduction: 3-Methylpent-4-en-1-ol.
Addition: 3,4-Dibromo-3-methylpentane.
Substitution: 3-Methylpent-4-en-1-amine.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (3R)-3-Methylpent-4-enal is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: The compound serves as a model substrate in the study of various organic reactions, providing insights into reaction mechanisms and kinetics.
Biology:
Biochemical Pathways: It is used in research to study biochemical pathways involving aldehydes and their role in metabolic processes.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Flavor and Fragrance: this compound is used in the flavor and fragrance industry due to its pleasant aroma, contributing to the formulation of perfumes and food flavorings.
Mécanisme D'action
The mechanism of action of (3R)-3-Methylpent-4-enal involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to the inhibition or activation of enzymatic activity. The double bond in the compound allows for interactions with hydrophobic pockets in receptors, influencing receptor activity and signaling pathways.
Comparaison Avec Des Composés Similaires
(3S)-3-Methylpent-4-enal: The enantiomer of (3R)-3-Methylpent-4-enal, differing only in the configuration at the third carbon.
3-Methylpentanal: A saturated aldehyde with a similar carbon skeleton but lacking the double bond.
3-Methyl-2-pentenal: An α,β-unsaturated aldehyde with a double bond at a different position.
Uniqueness:
Stereochemistry: The (3R) configuration of this compound imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets.
Double Bond Position: The position of the double bond in this compound allows for unique addition reactions and influences the compound’s chemical behavior compared to its saturated or differently unsaturated analogs.
Propriétés
Numéro CAS |
86114-18-3 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
(3R)-3-methylpent-4-enal |
InChI |
InChI=1S/C6H10O/c1-3-6(2)4-5-7/h3,5-6H,1,4H2,2H3/t6-/m0/s1 |
Clé InChI |
MWSZRPZREJBOIP-LURJTMIESA-N |
SMILES isomérique |
C[C@H](CC=O)C=C |
SMILES canonique |
CC(CC=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


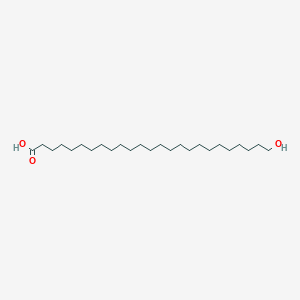
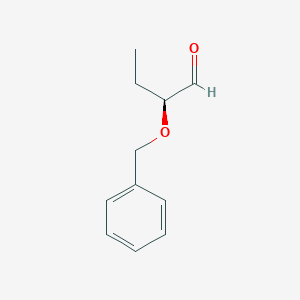
![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)
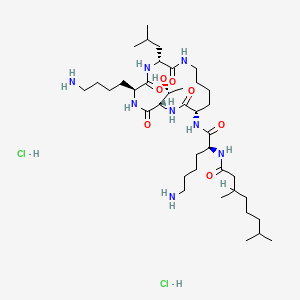
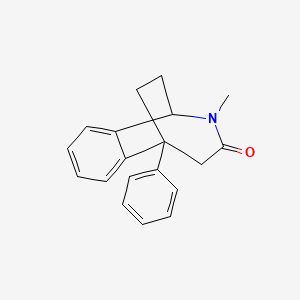
![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)
